molecular formula C6H14ClNO B13333915 (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride

(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride

Cat. No.: B13333915
M. Wt: 151.63 g/mol
InChI Key: UPFTXMCXWHEVPM-JMWSHJPJSA-N
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Description

(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring with an amino group and a hydroxyl group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the amino and hydroxyl groups through selective functionalization reactions.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Ensuring the compound meets industry standards through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines, and alcohols.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol: Another chiral amino alcohol with similar structural features.

    (2S,3R)-3-Methylglutamate: A biologically significant amino acid with comparable functional groups.

Uniqueness

(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1R,2S,3R)-2-amino-3-methylcyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m1./s1

InChI Key

UPFTXMCXWHEVPM-JMWSHJPJSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]1N)O.Cl

Canonical SMILES

CC1CCC(C1N)O.Cl

Origin of Product

United States

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